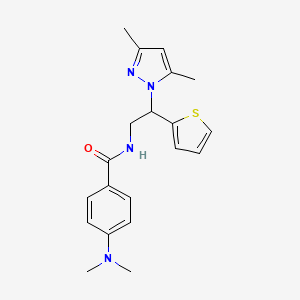

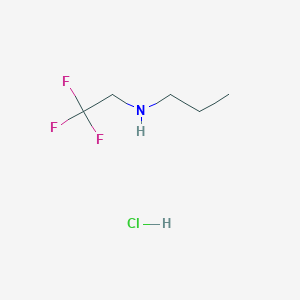

![molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1](/img/structure/B2898877.png)

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a compound that contains a trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . This compound is also related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B and is used in the treatment of proliferative diseases such as cancer .

Scientific Research Applications

4-Chloro-N-TFDBS has been used extensively in scientific research applications. It has been used as an inhibitor of certain enzymes, including the enzyme phosphodiesterase-4 (PDE4). In addition, 4-Chloro-N-TFDBS has been used as an insecticide, specifically against the larvae of the Mediterranean fruit fly (Ceratitis capitata).

Mechanism of Action

The mechanism of action of 4-Chloro-N-TFDBS depends on its application. As an inhibitor of PDE4, 4-Chloro-N-TFDBS binds to the enzyme and prevents its activity, thus increasing the amount of cyclic adenosine monophosphate (cAMP) in the cell. This in turn leads to the activation of protein kinase A (PKA), which is involved in a number of cellular processes, including cell growth and differentiation, and the regulation of gene expression. As an insecticide, 4-Chloro-N-TFDBS interferes with the development and metabolism of the larvae of the Mediterranean fruit fly, leading to their death.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Chloro-N-TFDBS depend on its application. As an inhibitor of PDE4, 4-Chloro-N-TFDBS increases the amount of cAMP in the cell, leading to the activation of PKA and the regulation of various cellular processes. As an insecticide, 4-Chloro-N-TFDBS interferes with the development and metabolism of the larvae of the Mediterranean fruit fly, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-N-TFDBS in lab experiments include its low cost, high solubility in water, and its ability to inhibit PDE4. However, there are some limitations to using 4-Chloro-N-TFDBS in lab experiments, such as its potential to cause adverse effects in humans, as well as its low stability in organic solvents.

Future Directions

There are a number of potential future directions for 4-Chloro-N-TFDBS. These include its use as an inhibitor of other enzymes, such as proteases and kinases, as well as its potential use in the development of new insecticides. Additionally, 4-Chloro-N-TFDBS could be used in the development of new drugs to treat various diseases, such as cancer and diabetes. Finally, further research could be conducted to explore the potential of 4-Chloro-N-TFDBS as a stabilizer for other compounds.

Synthesis Methods

4-Chloro-N-TFDBS is synthesized by a two-step process. The first step involves the reaction of 5-trifluoromethyl-1,3,4-thiadiazol-2-thiol with chlorosulfonic acid, followed by the reaction of the resulting product with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction yields 4-chloro-N-TFDBS as a white crystalline solid.

properties

IUPAC Name |

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUHBIPFUMQGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

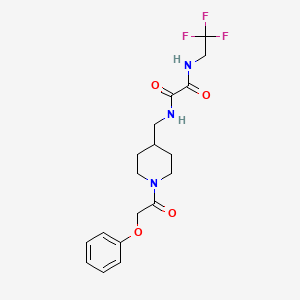

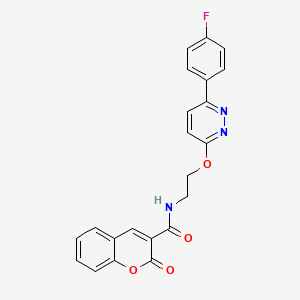

![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)

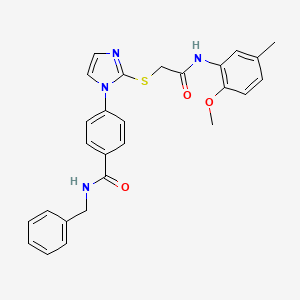

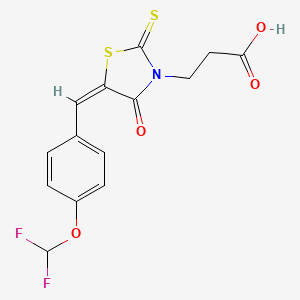

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)

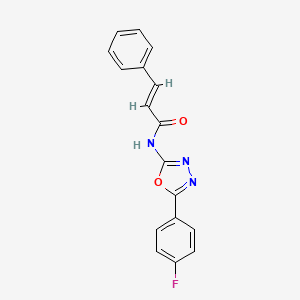

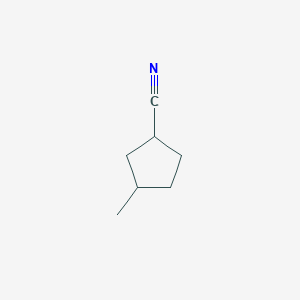

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)

![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)

![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine](/img/structure/B2898808.png)

![4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2898814.png)